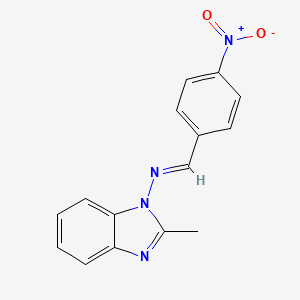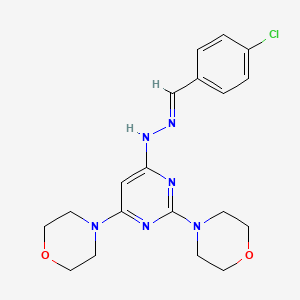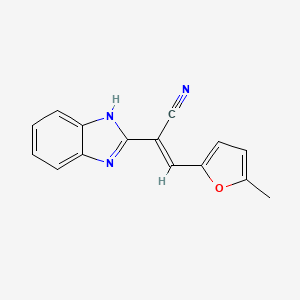
2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-1-amine
説明
2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-1-amine is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that exhibits various biological activities, including anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of 2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-1-amine involves the inhibition of various cellular pathways that are essential for cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. Additionally, it has been found to induce the production of reactive oxygen species, which leads to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anticancer activity. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. Additionally, it has been found to exhibit significant antiviral and antimicrobial activity, which makes it a potential candidate for the development of new antiviral and antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-1-amine in lab experiments is its potent anticancer activity. It has been shown to exhibit significant activity against various cancer cell lines, which makes it a promising candidate for the development of new cancer therapies. Additionally, it exhibits significant antiviral and antimicrobial activity, which makes it a potential candidate for the development of new antiviral and antimicrobial agents.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity against normal cells, which may limit its use in clinical settings. Additionally, the synthesis of this compound is relatively complex, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of 2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-1-amine. One potential direction is the development of new cancer therapies based on this compound. It has been shown to exhibit potent anticancer activity against various cancer cell lines, which makes it a promising candidate for the development of new cancer drugs.
Another potential direction is the development of new antiviral and antimicrobial agents based on this compound. It has been found to exhibit significant activity against various viruses and bacteria, which makes it a potential candidate for the development of new antiviral and antimicrobial drugs.
Furthermore, future research may focus on the optimization of the synthesis method for this compound. The synthesis of this compound is relatively complex, which may limit its availability for research purposes. Therefore, the development of a more efficient and cost-effective synthesis method may facilitate further research on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits various biological activities, including anticancer, antiviral, and antimicrobial properties. It has been extensively studied for its potential use in cancer treatment and has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, it exhibits significant antiviral and antimicrobial activity, which makes it a potential candidate for the development of new antiviral and antimicrobial agents. However, the potential toxicity and complex synthesis method of this compound may limit its use in clinical settings.
科学的研究の応用
2-methyl-N-(4-nitrobenzylidene)-1H-benzimidazol-1-amine has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Furthermore, this compound has also been investigated for its antiviral and antimicrobial properties. It has been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, it exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(E)-N-(2-methylbenzimidazol-1-yl)-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11-17-14-4-2-3-5-15(14)18(11)16-10-12-6-8-13(9-7-12)19(20)21/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBRSUHYXDFBAC-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1N=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-fluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861630.png)
![2-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylthio)butanoic acid](/img/structure/B3861636.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3861653.png)
![4-bromobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3861655.png)
![N'-[3-(benzyloxy)benzylidene]nonanohydrazide](/img/structure/B3861664.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)
![N-[phenyl(3-pyridinyl)methyl]urea](/img/structure/B3861690.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)

![2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3861734.png)
